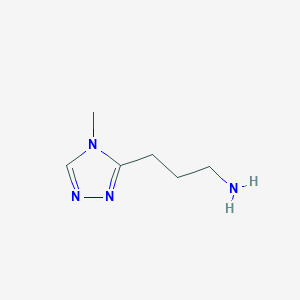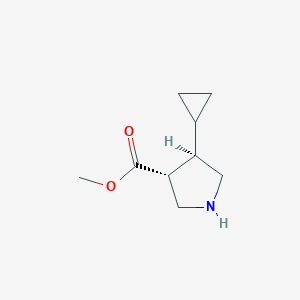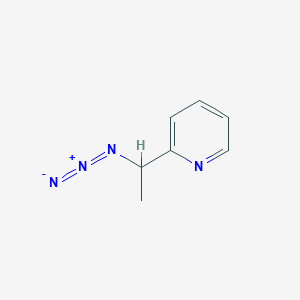
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスは、ピロリジンファミリーに属するキラル化合物です。この化合物は、窒素原子に結合した2つのベンジル基と、ピロリジン環の3位にカルボン酸基が存在することを特徴としています。「ラセミ体」という接頭辞は、化合物がラセミ体混合物であり、両方のエナンチオマーを等量含んでいることを示しています。
準備方法
合成経路と反応条件
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスの合成には、通常、以下の手順が含まれます。
ピロリジン環の形成: ピロリジン環は、1,4-ジアミンやジエステルなどの適切な前駆体を含む環化反応によって合成できます。
ベンジル基の導入: ベンジル基は、ベンジルハライドと塩基を用いた求核置換反応によって導入できます。
カルボキシル化: カルボン酸基は、二酸化炭素と適切な触媒を用いたカルボキシル化反応によって導入できます。
工業的生産方法
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスの工業的生産には、上記の合成経路の最適化バージョンが含まれ、収率と純度を最大化することに重点を置いています。これには、高度な触媒、高圧反応器、連続フローシステムの使用が含まれる場合があります。
化学反応の分析
反応の種類
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスは、以下の化学反応を含む、さまざまな種類の化学反応を受けることができます。
酸化: 化合物は、対応するケトンまたはアルデヒドを形成するために酸化できます。
還元: 還元反応は、カルボン酸基をアルコールまたはアルデヒドに変換できます。
置換: ベンジル基は、求核置換反応または求電子置換反応によって他の官能基で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が一般的に使用されます。
置換: ベンジルハライドなどの試薬や、水酸化ナトリウム (NaOH) などの塩基が置換反応に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生み出し、還元はアルコールまたはアルデヒドを生成する可能性があります。
科学研究への応用
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスは、以下のものを含む、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 化合物は、酵素阻害やタンパク質-リガンド相互作用を伴う研究で使用できます。
産業: 特殊化学品や材料の製造に使用できます。
科学的研究の応用
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。化合物はこれらの標的に結合し、その活性を調節することができ、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物の比較
類似化合物
- ラセミ体-(3R,4R)-1-ベンジル-4-シクロヘキシルピロリジン-3-カルボン酸
- ラセミ体-(3R,4R)-1-ベンジル-4-シクロブチルピロリジン-3-カルボン酸
- ラセミ体-(3R,4R)-1-[(tert-ブトキシ)カルボニル]-4-(ジフルオロメチル)ピロリジン-3-カルボン酸
独自性
ラセミ体-(3R,4R)-1,4-ジベンジルピロリジン-3-カルボン酸, トランスは、2つのベンジル基が存在することによって独特であり、これにより、その化学反応性と生物学的活性が大きく影響を受ける可能性があります。これは、異なる置換基または官能基を持つ可能性のある他の類似化合物とは異なります。
類似化合物との比較
Similar Compounds
- rac-(3R,4R)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylic acid
- rac-(3R,4R)-1-benzyl-4-cyclobutylpyrrolidine-3-carboxylic acid
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid
Uniqueness
rac-(3R,4R)-1,4-dibenzylpyrrolidine-3-carboxylic acid, trans is unique due to the presence of two benzyl groups, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents or functional groups.
特性
IUPAC Name |
1,4-dibenzylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22)18-14-20(12-16-9-5-2-6-10-16)13-17(18)11-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJHMAVFQJLHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)







![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
